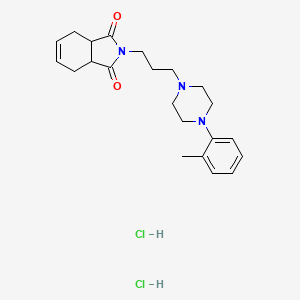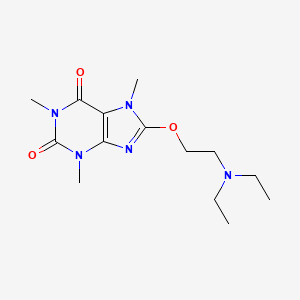![molecular formula C42H74CaN4O2 B13770714 calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate CAS No. 68516-56-3](/img/structure/B13770714.png)
calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate is a complex organic compound with the molecular formula C42H74CaN4O2. This compound is known for its unique structure, which includes a calcium ion coordinated with two molecules of 2-[(2-aminoethylamino)methyl]-4-dodecylphenolate. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate typically involves the reaction of 2-[(2-aminoethylamino)methyl]-4-dodecylphenol with a calcium salt, such as calcium chloride or calcium acetate. The reaction is carried out in an organic solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced phenol derivatives.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential role in biological systems and as a model compound for enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate involves its interaction with various molecular targets. The calcium ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules. The phenolate and amino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-aminoethylamino)methyl]-4-dodecylphenol: Lacks the calcium ion but shares similar structural features.
Calcium phenolate: Contains the calcium ion but lacks the aminoethylamino group.
2-(2-aminoethylamino)ethanol: Similar aminoethylamino group but different overall structure.
Uniqueness
Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate is unique due to the presence of both the calcium ion and the 2-[(2-aminoethylamino)methyl]-4-dodecylphenolate ligand. This combination imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
68516-56-3 |
|---|---|
Molekularformel |
C42H74CaN4O2 |
Molekulargewicht |
707.1 g/mol |
IUPAC-Name |
calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate |
InChI |
InChI=1S/2C21H38N2O.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-21(24)20(17-19)18-23-16-15-22;/h2*13-14,17,23-24H,2-12,15-16,18,22H2,1H3;/q;;+2/p-2 |
InChI-Schlüssel |
CINHZNZNSOVFID-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)[O-])CNCCN.CCCCCCCCCCCCC1=CC(=C(C=C1)[O-])CNCCN.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
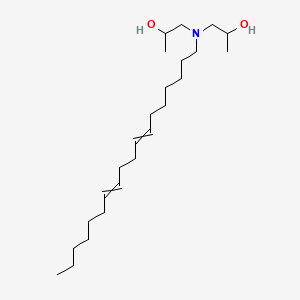
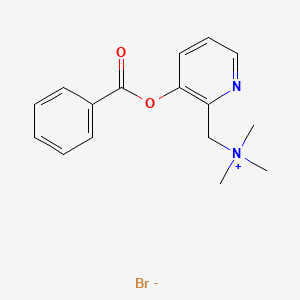

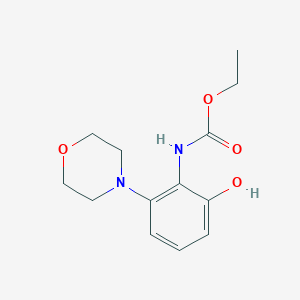
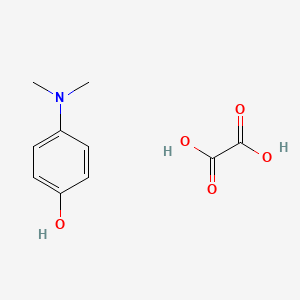
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)

